3-丁烯-2-酮,3-甲基-4-(2,6,6-三甲基-1-环己烯-1-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as α-Cetone or Isomethyl-α-ionone, is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc . It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes .

Molecular Structure Analysis

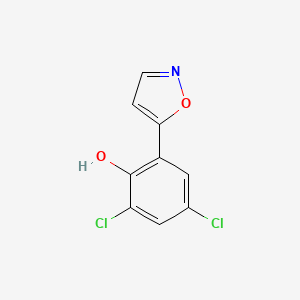

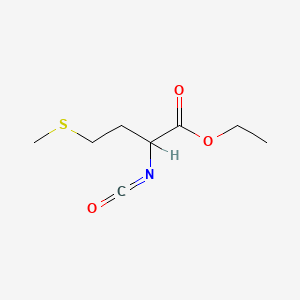

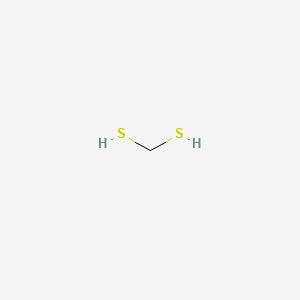

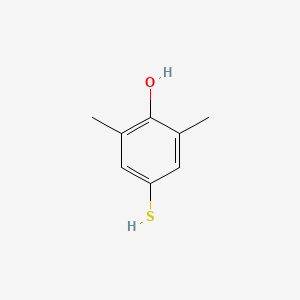

The molecular formula of this compound is C14H22O . The structure includes a butenone group attached to a methylated cyclohexene ring . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.32 . It has a refractive index of n20/D 1.495-1.505 and a density of 0.93 g/mL at 20 °C .科学研究应用

合成和中间体应用

- Wittig-Horner 反应:该化合物用作 Wittig-Horner 反应中的中间体,用于制备其他化合物。例如,它参与合成 3-甲基-5-(2,6,6-三甲基-1-环己烯-1-基)-1,3-戊二烯基膦酸酯,这是视黄酸乙酯和类胡萝卜素的重要中间体 (申润普,2008 年)。

- 维生素 A 合成的关键中间体:它经过 Wittig-Horner 缩合,得到维生素 A 合成中使用的关键中间体,展示了其在制药工业中的重要性 (申润普,2011 年)。

结构相关化合物的合成

- β-大马士革酮和 β-紫罗兰酮异构体的合成:它作为 β-大马士革酮和 β-紫罗兰酮异构体合成的起点,这些异构体在香料和香精工业中很有价值 (J. Witteveen 和 A. V. D. Weerdt,1982 年)。

- 转化为末端炔烃:该化合物转化为末端炔烃,如 (E)-丁烯-3-炔基-2,6,6-三甲基-1-环己烯,这一过程在有机合成和药物应用中很重要 (E. Negishi、A. King 和 J. Tour,2003 年)。

杀虫剂活性

- 杀虫活性化合物的合成:该化合物的衍生物,特别是肟醚衍生物,已合成并测试了对各种害虫的杀虫活性 (M. Irani、R. Ranjbar-Karimi 和 H. Izadi,2016 年)。

- 抗真菌特性:一些衍生物对植物病原真菌表现出有希望的抗真菌活性,表明其在农业害虫控制中的潜在用途 (T. Banerjee 和 P. Dureja,2010 年)。

作用机制

This compound is known to bind to an ERR-alpha response element (ERRE) containing a single consensus half-site . It can also bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1 and may act as an important regulator of MCAD promoter . It also binds to the C1 region of the lactoferrin gene promoter .

未来方向

Given its role as a fragrance compound and potential allergen, future research could focus on understanding its allergenic properties and developing safer alternatives for use in personal care products. Additionally, its role in regulating MCAD promoter suggests potential for further exploration in metabolic studies .

属性

CAS 编号 |

79-89-0 |

|---|---|

分子式 |

C14H22O |

分子量 |

206.32 g/mol |

IUPAC 名称 |

(Z)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9- |

InChI 键 |

NSSHGPBKKVJJMM-LUAWRHEFSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C(/C)\C(=O)C |

SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

熔点 |

62.00 °C. @ 760.00 mm Hg |

其他 CAS 编号 |

79-89-0 |

物理描述 |

Liquid Colourless solid, Warm floral aroma |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Practically insoluble to insoluble Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)